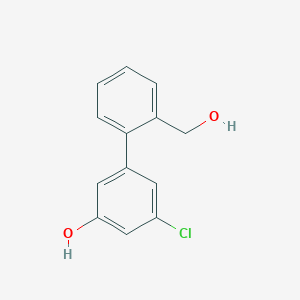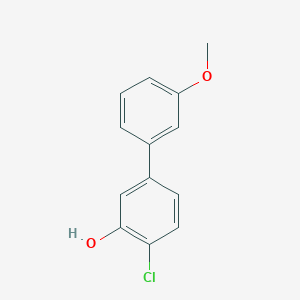
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% (CFMP) is an organic compound that is used in various scientific research applications. It is a white solid with a melting point of 92-94°C and is soluble in alcohol and ether. CFMP is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is also used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a substrate in biochemical and physiological studies. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. Additionally, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is used for the production of fluorescent dyes and for the synthesis of biologically active compounds such as quinolines and nitrobenzenes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to an acceptor molecule. This proton transfer leads to the formation of a new bond between the two molecules. This process is known as proton-coupled electron transfer (PCET).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% may have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. The main limitation of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The future directions for 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% research include further investigation of its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore the potential applications of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, in the production of fluorescent dyes, and in the synthesis of biologically active compounds. Furthermore, further research is needed to explore the potential of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% as an antioxidant and neuroprotective agent.
Synthesemethoden
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with 2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide. The reaction is carried out in aqueous media at a temperature of 70-80°C. The product is then isolated by column chromatography and purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJMAOBMSALRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685895 |
Source


|
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261960-88-6 |
Source


|
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














